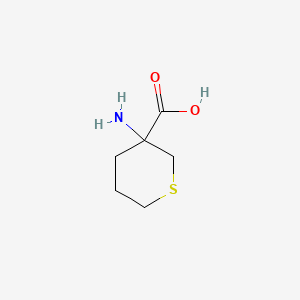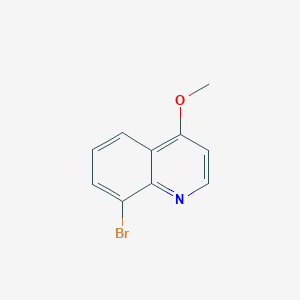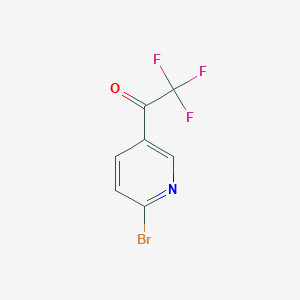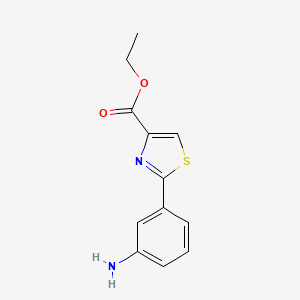![molecular formula C13H12F3N3O2 B1523715 Ácido 5-etil-1-[3-(trifluorometil)bencil]-1H-1,2,3-triazol-4-carboxílico CAS No. 1338658-52-8](/img/structure/B1523715.png)
Ácido 5-etil-1-[3-(trifluorometil)bencil]-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
The compound “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The trifluoromethyl group attached to the benzyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to enhance the metabolic stability of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a benzyl group with a trifluoromethyl substituent, and a carboxylic acid group. The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules .Aplicaciones Científicas De Investigación
Química medicinal: Agentes antivirales
El grupo trifluorometilo en este compuesto podría mejorar su capacidad de interactuar con proteínas virales. Se ha informado que estructuras similares muestran actividad inhibitoria contra la influenza A y otros virus . La presencia del anillo 1,2,3-triazol se puede adaptar para la unión selectiva a enzimas virales, lo que podría conducir al desarrollo de nuevos fármacos antivirales.
Síntesis orgánica: Funcionalización bencílica
La posición bencílica adyacente al grupo trifluorometilo es un sitio clave para las reacciones químicas. Puede sufrir varias transformaciones como la bromación por radicales libres, la sustitución nucleofílica y la oxidación, que son fundamentales en la síntesis de moléculas orgánicas complejas .
Ciencia de los materiales: Bloques de construcción fluorados
Los compuestos con grupos trifluorometilo, como nuestro compuesto objeto de estudio, se pueden usar como bloques de construcción para materiales avanzados. Su alto contenido de flúor los hace adecuados para crear polímeros con propiedades específicas, como una mayor estabilidad térmica y resistencia química .
Farmacología: Mejora de la potencia del fármaco
Se sabe que el grupo trifluorometilo mejora la potencia del fármaco al afectar el pKa de ciertos grupos funcionales. Esto puede conducir a interacciones más fuertes con los objetivos biológicos, como las enzimas, lo que mejora los efectos terapéuticos de los fármacos .
Bioquímica: Detección de RMN
Debido a la cantidad de fluoruros magnéticamente equivalentes, compuestos como este pueden servir como sensores de RMN 19F efectivos. Se pueden utilizar para estudiar la estructura y la dinámica de las biomoléculas, proporcionando información valiosa sobre su función .
Diseño de fármacos: Investigación anticancerígena
La parte 1,2,3-triazol se encuentra en varios fármacos con propiedades anticancerígenas. Se puede incorporar en nuevos diseños de fármacos para atacar células cancerosas específicas, aprovechando su capacidad de unirse a objetivos celulares involucrados en el crecimiento y la proliferación tumoral .
Neurofarmacología: Antidepresivos y antipsicóticos
Las características estructurales de este compuesto son similares a las que se encuentran en los fármacos utilizados para tratar la depresión y la psicosis. El anillo 1,2,3-triazol, en particular, es una característica común en las moléculas que interactúan con los receptores del sistema nervioso central .
Agricultura: Reguladores del crecimiento de las plantas
Los derivados del indol, que comparten similitudes estructurales con nuestro compuesto, se utilizan como hormonas vegetales y reguladores del crecimiento. La introducción del anillo 1,2,3-triazol podría conducir al desarrollo de nuevos agroquímicos que regulan el crecimiento y el desarrollo de las plantas .
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes .
Biochemical Pathways
Without specific studies on “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures may affect pathways involving the enzymes they target .
Pharmacokinetics
The presence of a trifluoromethyl group in other compounds has been associated with increased stability and lipophilicity , which could potentially impact bioavailability.
Análisis Bioquímico
Biochemical Properties
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways . Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways .
Molecular Mechanism
At the molecular level, 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression . Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Propiedades
IUPAC Name |
5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZSSPPNIQIQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)
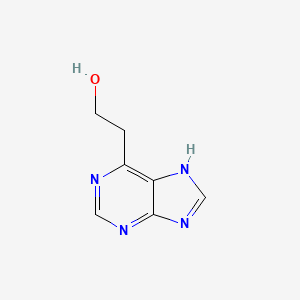


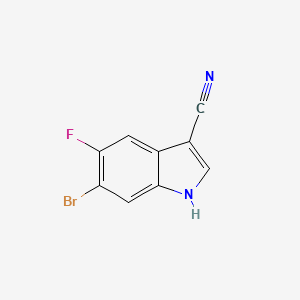
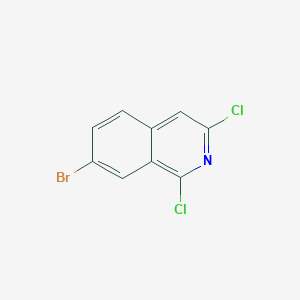

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
